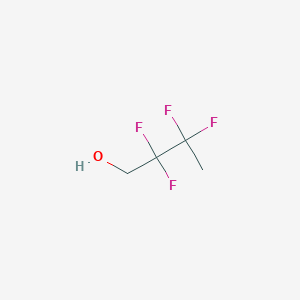
2,2,3,3-Tetrafluorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H6F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 1-butanol using fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetrafluorobutanone or 2,2,3,3-tetrafluorobutanoic acid.
Reduction: Formation of 2,2,3,3-tetrafluorobutane.
Substitution: Formation of 2,2,3,3-tetrafluorobutyl halides.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluorobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated analogs of existing drugs to enhance their efficacy and stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,3,3-tetrafluorobutan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can modulate the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluorobutane: Similar structure but lacks the hydroxyl group.
2,2,3,3-Tetrafluorobutanone: Contains a carbonyl group instead of a hydroxyl group.
2,2,3,3-Tetrafluorobutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2,2,3,3-Tetrafluorobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C4H6F4O |
|---|---|
Peso molecular |
146.08 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluorobutan-1-ol |
InChI |
InChI=1S/C4H6F4O/c1-3(5,6)4(7,8)2-9/h9H,2H2,1H3 |
Clave InChI |
OCIRWQBZCBFUDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CO)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








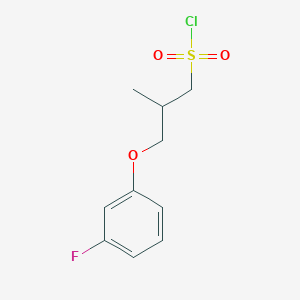
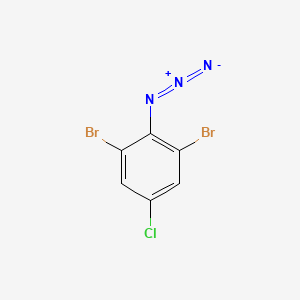
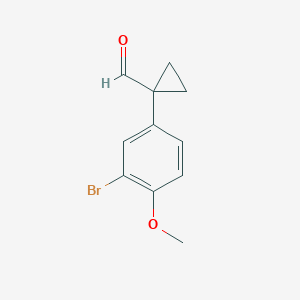



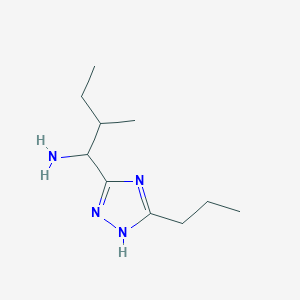
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
